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Compound of Interest

Compound Name: Ethyl 2-isothiocyanatopropanoate

Cat. No.: B1295437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure, stereochemistry,

and physicochemical properties of Ethyl 2-isothiocyanatopropanoate. The information is

compiled from publicly available data and theoretical chemical principles, offering a

foundational understanding for its application in research and development.

Molecular Structure and Properties
Ethyl 2-isothiocyanatopropanoate is a chiral organic compound featuring an ethyl ester, a

propanoate backbone, and a reactive isothiocyanate functional group. The presence of these

distinct moieties imparts a unique combination of chemical reactivity and physical properties.

Physicochemical Data
A summary of the key physicochemical properties for Ethyl 2-isothiocyanatopropanoate is

presented in Table 1.
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Property Value Source

Molecular Formula C₆H₉NO₂S [NIST][1][2]

Molecular Weight 159.206 g/mol [NIST][1][2]

CAS Registry Number 39574-16-8 [NIST][1][2]

IUPAC Name
ethyl 2-

isothiocyanatopropanoate
[Fisher Scientific][3]

Synonyms
2-Isothiocyanato-propionic

acid ethyl ester
[NIST][1][2]

InChI
InChI=1S/C6H9NO2S/c1-3-9-

6(8)5(2)7-4-10/h5H,3H2,1-2H3
[NIST][1][2]

InChIKey
ALJGYASQFZQQJX-

UHFFFAOYSA-N
[NIST][1][2]

SMILES CCOC(=O)C(C)N=C=S [PubChem][4]

Stereochemistry
A critical feature of Ethyl 2-isothiocyanatopropanoate is the presence of a chiral center at the

second carbon atom (C2) of the propanoate chain. This chirality gives rise to two non-

superimposable mirror images, the (R)- and (S)-enantiomers. The specific stereoisomer can

significantly influence its biological activity and interaction with other chiral molecules, a crucial

consideration in drug design and development. The absolute configuration of a given sample

would need to be determined experimentally using techniques such as chiral chromatography

or polarimetry.

Caption: 2D representation of the molecular structure of Ethyl 2-isothiocyanatopropanoate,

highlighting the chiral center (C*).

Spectroscopic Data
Detailed experimental spectroscopic data for Ethyl 2-isothiocyanatopropanoate is limited in

publicly accessible literature. However, based on its functional groups, the expected

spectroscopic features can be predicted.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.rsc.org/suppdata/d3/qo/d3qo01729j/d3qo01729j1.pdf
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.rsc.org/suppdata/d3/qo/d3qo01729j/d3qo01729j1.pdf
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.rsc.org/suppdata/d3/qo/d3qo01729j/d3qo01729j1.pdf
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/c-nmr-spectroscopy/
https://www.rsc.org/suppdata/d3/qo/d3qo01729j/d3qo01729j1.pdf
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.rsc.org/suppdata/d3/qo/d3qo01729j/d3qo01729j1.pdf
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.rsc.org/suppdata/d3/qo/d3qo01729j/d3qo01729j1.pdf
https://www.rsc.org/suppdata/ra/c2/c2ra21459h/c2ra21459h.pdf
https://www.beilstein-journals.org/bjoc/content/supplementary/1860-5397-14-164-S1.pdf
https://www.benchchem.com/product/b1295437?utm_src=pdf-body
https://www.benchchem.com/product/b1295437?utm_src=pdf-body
https://www.benchchem.com/product/b1295437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of a gas-phase IR spectrum for this

compound.[1][5] The spectrum is expected to show characteristic absorption bands for the key

functional groups:

Functional Group
Expected Wavenumber
(cm⁻¹)

Description

Isothiocyanate (-N=C=S) 2000-2200 (strong, sharp) Asymmetric stretch

Ester Carbonyl (C=O) 1735-1750 (strong) Stretch

C-O Stretch (Ester) 1000-1300 (strong) Stretch

C-H Stretch (Alkyl) 2850-3000 Stretch

Mass Spectrometry
An electron ionization mass spectrum is available in the NIST database.[2][6] The

fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl

group (-CH₂CH₃), and cleavage of the propanoate chain. The molecular ion peak (M⁺) would

be expected at m/z = 159.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data was not found in the searched literature, a theoretical prediction

of the ¹H and ¹³C NMR spectra can be made based on the molecular structure.

¹H NMR (Predicted):
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

-O-CH₂-CH₃ (ethyl) ~1.2 Triplet 3H

-CH(NCS)-CH₃

(propanoate)
~1.5 Doublet 3H

-O-CH₂-CH₃ (ethyl) ~4.1 Quartet 2H

-CH(NCS)-CH₃

(propanoate)
~4.3 Quartet 1H

¹³C NMR (Predicted):

Carbon Atom Chemical Shift (ppm)

-O-CH₂-CH₃ (ethyl) ~14

-CH(NCS)-CH₃ (propanoate) ~18

-O-CH₂-CH₃ (ethyl) ~61

-CH(NCS)-CH₃ (propanoate) ~60

-N=C=S (isothiocyanate) ~130

-C=O (ester) ~170

Synthesis
A specific, detailed experimental protocol for the synthesis of Ethyl 2-
isothiocyanatopropanoate is not readily available in the reviewed literature. However, a

general and plausible synthetic approach would involve the reaction of ethyl 2-

aminopropanoate (the ethyl ester of alanine) with a thiocarbonylating agent. A common reagent

for this transformation is thiophosgene (CSCl₂).

The proposed synthesis workflow is as follows:
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Ethyl 2-aminopropanoate
(Alanine ethyl ester)

+ Thiophosgene (CSCl₂)
in an inert solvent

(e.g., Dichloromethane)
+ Base (e.g., Triethylamine)

Reaction Ethyl 2-isothiocyanatopropanoateFormation Aqueous workup and purification
(e.g., distillation or chromatography)

Isolation

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Ethyl 2-isothiocyanatopropanoate.

This reaction should be carried out under anhydrous conditions in an inert solvent, such as

dichloromethane, and in the presence of a base, like triethylamine, to neutralize the HCl

byproduct. The reaction progress would typically be monitored by techniques like thin-layer

chromatography (TLC) or gas chromatography (GC). Upon completion, the product would be

isolated and purified using standard laboratory procedures such as extraction, washing, drying,

and distillation or column chromatography.

Conclusion
Ethyl 2-isothiocyanatopropanoate is a chiral molecule with potential applications as a

building block in organic synthesis, particularly in the development of novel pharmaceuticals

and agrochemicals. This guide provides a summary of its known properties and a theoretical

framework for its spectroscopic characterization and synthesis. Further experimental

investigation is required to fully elucidate its chemical and biological properties, especially

concerning the distinct activities of its (R)- and (S)-enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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